N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide
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Overview
Description
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide is a complex organic compound belonging to the class of amino sugars. It is characterized by its unique structure, which includes multiple hydroxyl groups and an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide typically involves the reaction of a suitable sugar derivative with acetic anhydride in the presence of a base. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. The process may also involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective acylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved may include glycosylation and deacetylation reactions .
Comparison with Similar Compounds
Similar Compounds
N-[2,5-dihydroxy-4-(hydroxymethyl)phenyl]acetamide: Similar structure but with a phenyl ring instead of an oxane ring.
2’‘’-N-Acetyl-6’‘’-deamino-6’‘’-hydroxyparomomycin II: A derivative with additional amino groups and a more complex structure.
Uniqueness
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of an acetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO6 |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12) |
InChI Key |
SXGSBXSSPNINRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC |
Origin of Product |
United States |
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